![molecular formula C15H18N4O2S2 B5631381 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide](/img/structure/B5631381.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related thiadiazolyl acetamide derivatives often involves carbodiimide condensation catalysis, a method that can be applied to generate a variety of compounds efficiently (Yu et al., 2014). For compounds closely related to our molecule of interest, reactions typically involve the initial formation of thiadiazole derivatives followed by subsequent modifications to introduce additional functional groups or structural elements.
Molecular Structure Analysis
The molecular structure of compounds containing thiadiazolyl groups has been extensively studied, highlighting their intricate 3-D arrangements and intermolecular interactions. For instance, compounds with similar structural motifs exhibit 'V'-shaped conformations due to the angles between aromatic planes, stabilized by a variety of hydrogen bonds and π-interactions, indicative of the complex structural dynamics these molecules can engage in (Boechat et al., 2011).
Chemical Reactions and Properties
Thiadiazoles, including those similar to the compound , are known for participating in a wide range of chemical reactions. Their reactivity often involves nucleophilic substitution reactions, cycloadditions, and formations of various heterocyclic systems, demonstrating the versatility and reactivity of the thiadiazole core. This reactivity is leveraged in the synthesis of various derivatives with potential biological activities (Ramalingam et al., 2019).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, including solubility, melting points, and crystalline structure, are closely tied to their molecular arrangement and substituents. X-ray diffraction analyses of similar compounds reveal detailed insights into their crystal packing, intermolecular interactions, and overall solid-state structure, which are critical for understanding their behavior in different solvents and temperatures (Ismailova et al., 2014).
Chemical Properties Analysis
The chemical properties of thiadiazolyl acetamides are profoundly influenced by their structural elements, including the presence of amino groups, sulfur atoms, and the acetamide linkage. These features impart the molecules with a range of chemical behaviors, from basicity and acidity (pKa values) to nucleophilicity and electrophilicity. Studies on similar molecules reveal that the thiadiazole ring imparts significant reactivity, facilitating the synthesis of diverse derivatives with varied biological and chemical properties (Duran & Canbaz, 2013).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S2/c16-14-18-19-15(23-14)22-9-13(20)17-8-10-5-6-21-12-4-2-1-3-11(12)7-10/h1-4,10H,5-9H2,(H2,16,18)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJXSSXOCRNMBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CC1CNC(=O)CSC3=NN=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-benzyl-N-methyl-N-spiro[5.5]undec-3-ylthiourea](/img/structure/B5631308.png)

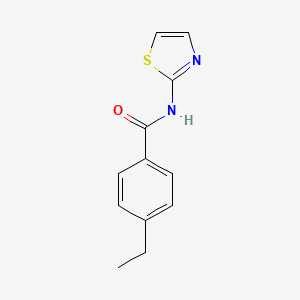
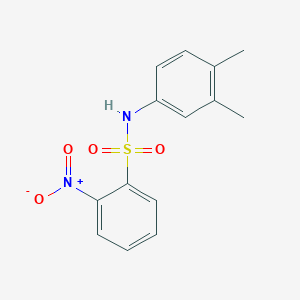
![3,6-dimethyl-4-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}isoxazolo[5,4-d]pyrimidine](/img/structure/B5631350.png)
![4-methyl-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5631361.png)
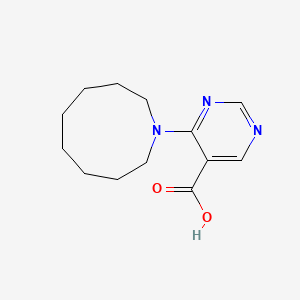
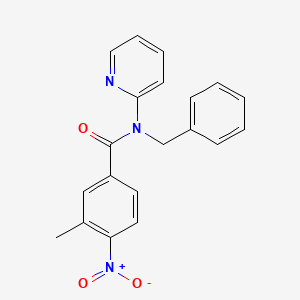
![3-[(2-{1-[4-(1H-imidazol-1-yl)butanoyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5631373.png)
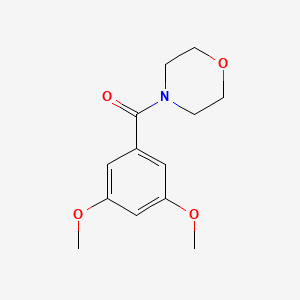
![N-benzyl-6-oxo-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5631389.png)
![9-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5631396.png)
![3-(4-nitrobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5631401.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-1-(2,4-dichlorophenyl)ethanone](/img/structure/B5631402.png)